6-Chloro-3-indolyl beta-D-glucuronide sodium salt
CAS No.: 216971-56-1
Cat. No.: VC2856833
Molecular Formula: C14H13ClNNaO7
Molecular Weight: 365.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216971-56-1 |
|---|---|
| Molecular Formula | C14H13ClNNaO7 |
| Molecular Weight | 365.7 g/mol |
| IUPAC Name | sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
| Standard InChI Key | CJBOHCDHSUOGKP-CYRSAHDMSA-M |
| Isomeric SMILES | C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
| SMILES | C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
The compound possesses specific physical and chemical properties that contribute to its effectiveness as a chromogenic substrate.
Structural Attributes
The structural configuration of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt consists of a 6-chloro-indolyl group linked to a beta-D-glucuronic acid moiety through a glycosidic bond, with the carboxylic acid group present as a sodium salt . This specific structural arrangement facilitates its interaction with beta-glucuronidase enzyme and subsequent colorimetric reaction.
Mechanism of Action
The functionality of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt centers on its role as a chromogenic substrate for beta-glucuronidase. When this enzyme is present, the following reaction cascade occurs:
Enzymatic Hydrolysis
6-Chloro-3-indolyl beta-D-glucuronide sodium salt interacts with its target enzyme, beta-glucuronidase, serving as a substrate for hydrolysis. The enzyme catalyzes the cleavage of the glycosidic bond between the indolyl moiety and the glucuronic acid component.
Color Development
Upon hydrolysis, the compound releases 6-chloro-3-indole and D-glucuronic acid. The liberated 6-chloro-3-indole subsequently forms a salmon-colored precipitate, which serves as a visual indicator of beta-glucuronidase activity . This distinctive color change allows researchers to detect and measure enzymatic activity in biological samples with precision.
Factors Affecting Reaction Efficiency
Several environmental factors can influence the reaction efficiency:
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pH optimum: The reaction typically performs best under physiological conditions (pH 7.0-7.5)
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Temperature: Optimal activity occurs at approximately 37°C
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Light sensitivity: The compound exhibits sensitivity to light, necessitating protective measures during storage and use
Applications in Scientific Research
6-Chloro-3-indolyl beta-D-glucuronide sodium salt demonstrates versatility across numerous scientific applications, making it a valuable tool in various research fields.
Molecular Biology and Biochemistry
In molecular biology and biochemistry, the compound serves multiple functions:
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Detection of beta-glucuronidase activity in biological samples
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Studying glucuronidation pathways involved in drug metabolism and detoxification
Biomedical Research
In biomedical research contexts, applications include:
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Investigation of inflammation processes through detection of beta-D-glucuronidase activity in inflamed tissues
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Drug discovery research, particularly for compounds affecting glucuronidation pathways
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Study of xenobiotic metabolism and detoxification mechanisms
Advanced Biotechnology Applications
Recent biotechnological applications extend to:
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Coating magnetic particles for detection and amplification of nucleic acid sequences
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Development of novel diagnostic tools for bacterial detection
Comparison with Similar Compounds
6-Chloro-3-indolyl beta-D-glucuronide sodium salt belongs to a family of chromogenic substrates used for detecting enzymatic activity. Understanding its similarities and differences with related compounds provides valuable context for optimal application selection.
Comparison with Cyclohexylammonium Salt Variant
The compound exists in multiple salt forms, including the cyclohexylammonium salt variant:
| Feature | Sodium Salt Form | Cyclohexylammonium Salt Form |
|---|---|---|
| CAS Number | 216971-56-1 | 138182-20-4 |
| Molecular Weight | 365.7 g/mol | 442.9 g/mol |
| Solubility Profile | Higher water solubility | Greater DMSO solubility |
| Color Produced | Salmon-colored precipitate | Salmon-colored precipitate |
| Primary Applications | Broad spectrum applications | Histochemical analysis |
Comparison with Other Beta-Glucuronidase Substrates
Comparison with other chromogenic substrates for beta-glucuronidase:
| Compound | Color Produced | Primary Applications | Distinctive Features |
|---|---|---|---|
| 6-Chloro-3-indolyl beta-D-glucuronide sodium salt | Salmon/Rose | Broad spectrum, molecular biology | Light sensitive, high water solubility |
| 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt | Blue | Histochemical analysis | Higher stability in solution |
| 5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide | Magenta | Specialized histochemistry | Different substituents on indole ring |
Synthesis and Production Methods
Synthetic Routes
The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt involves several strategic steps:
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Reaction of 6-chloro-3-indolyl with beta-D-glucuronic acid under specific conditions
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Formation of the sodium salt through careful pH adjustment and isolation procedures
Industrial Production Considerations
Industrial-scale production incorporates additional considerations:
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Stringent quality control measures to ensure consistent purity and performance
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Specialized packaging to protect the light-sensitive compound
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Stability testing under various environmental conditions to establish shelf-life parameters
Current Research and Future Directions
Recent Research Developments
Recent scientific investigations have expanded the applications of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt:
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